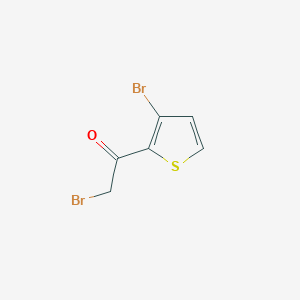

2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1-(3-bromothiophen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2OS/c7-3-5(9)6-4(8)1-2-10-6/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGPTXIHDLCSSOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Br)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377469 | |

| Record name | 2-Bromo-1-(3-bromothiophen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81216-95-7 | |

| Record name | 2-Bromo-1-(3-bromothiophen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone

An in-depth technical guide on the for researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide on the , a halogenated thiophene derivative of interest in medicinal chemistry and materials science. The primary synthetic route detailed is the α-bromination of the precursor, 1-(3-bromo-2-thienyl)ethanone. This guide includes detailed experimental protocols, tables of quantitative data for the starting material and the expected product, and a visual representation of the synthesis workflow to ensure clarity and reproducibility for researchers in relevant fields.

Introduction

Halogenated heterocyclic compounds, particularly those containing a thiophene core, are pivotal building blocks in the development of novel pharmaceuticals and organic electronic materials. The title compound, 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone, features two bromine atoms at distinct positions on the thiophene and ethanone moieties. This di-brominated structure offers multiple reactive sites for further chemical modification, making it a valuable intermediate for creating complex molecular architectures. The synthesis involves the selective bromination of the α-carbon of the ketone group on the 1-(3-bromo-2-thienyl)ethanone precursor. This guide outlines a robust protocol for this transformation, adapted from established methods for the α-bromination of aromatic ketones.[1]

Synthesis Pathway and Mechanism

The core of the synthesis is the electrophilic substitution on the α-carbon of the ketone. The reaction proceeds via an enol or enolate intermediate, which attacks a bromine source. The starting material for this synthesis is 1-(3-bromo-2-thienyl)ethanone, which is commercially available.

The overall reaction is as follows:

Scheme 1: Synthesis of this compound

1-(3-bromo-2-thienyl)ethanone reacts with a brominating agent (e.g., Bromine, Br₂) in a suitable solvent to yield this compound.

Quantitative Data Presentation

Quantitative data for the starting material and the expected product are summarized below for easy reference and comparison.

Table 1: Properties of Starting Material: 1-(3-bromo-2-thienyl)ethanone

| Property | Value | Reference |

| Synonyms | 2-Acetyl-3-bromothiophene | |

| CAS Number | 42877-08-7 | |

| Molecular Formula | C₆H₅BrOS | |

| Molecular Weight | 205.07 g/mol | |

| Appearance | Solid | |

| Melting Point | 28-35 °C | |

| Refractive Index | n20/D 1.612 |

Table 2: Predicted Properties of Final Product: this compound

| Property | Predicted Value | Notes |

| Molecular Formula | C₆H₄Br₂OS | Calculated based on the addition of one bromine atom and removal of one hydrogen atom. |

| Molecular Weight | 283.97 g/mol | Calculated from the molecular formula. |

| Appearance | Off-white to light yellow powder/solid | Based on the appearance of analogous α-bromo ketones.[2][3] |

| Purity | >95% | Expected purity after purification by column chromatography or recrystallization. |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate | Typical for similar organic compounds. |

| ¹H NMR (CDCl₃) | δ ~4.4 (s, 2H, -CH₂Br), 7.0-7.8 (m, 2H, Thienyl-H) | Predicted chemical shifts based on analogous structures.[4][5] The singlet at ~4.4 ppm is characteristic of the α-bromomethyl ketone protons. |

| ¹³C NMR (CDCl₃) | δ ~30-35 (-CH₂Br), 115-140 (Thienyl-C), ~185-190 (C=O) | Predicted chemical shift ranges for the functional groups present.[5] |

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure for the α-bromination of a substituted acetophenone.[1]

Materials and Reagents:

-

1-(3-bromo-2-thienyl)ethanone (1.0 eq)

-

Bromine (Br₂) (1.0 eq)

-

Chloroform (CHCl₃)

-

10% aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (230–400 mesh) for column chromatography

-

Petroleum ether and Ethyl acetate for elution

Procedure:

-

Dissolve 1-(3-bromo-2-thienyl)ethanone (1.0 eq) in chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the stirred solution to 0–5 °C using an ice bath.

-

Slowly add a solution of bromine (1.0 eq) in chloroform dropwise to the reaction mixture over 15-30 minutes. Maintain the temperature at 0–5 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Pour the reaction mixture into ice-cold water.

-

Separate the organic layer. Wash the organic layer sequentially with water, 10% aqueous sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate as the eluent to yield the pure this compound.

Alternative Procedure using N-Bromosuccinimide (NBS): An alternative, often milder, method involves using N-Bromosuccinimide as the brominating agent.[4] This can be particularly useful if the substrate is sensitive to the acidic conditions generated by HBr in the bromine reaction. The reaction can be carried out in a solvent like PEG-400 and water, potentially with sonication to enhance the reaction rate.[4]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

Caption: Workflow for the .

References

An In-depth Technical Guide to 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and pharmaceutical development.

Core Chemical Properties

This compound is a halogenated heterocyclic ketone. Its chemical structure, featuring a thiophene ring substituted with two bromine atoms and an α-bromoacetyl group, makes it a reactive and versatile intermediate in organic synthesis.

Quantitative Data Summary

A compilation of the known quantitative data for this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 81216-97-5 | [1] |

| Molecular Formula | C₆H₄Br₂OS | [1] |

| Molecular Weight | 283.97 g/mol | [1] |

| Melting Point | 54-56 °C | |

| Boiling Point | 329.9 °C at 760 mmHg | |

| Flash Point | 153.3 °C |

Note: Some physical properties are predicted or sourced from chemical suppliers and may require experimental verification.

Synthesis and Experimental Protocols

Proposed Synthesis of the Precursor: 1-(3-Bromo-2-thienyl)ethanone

The synthesis of the precursor, 1-(3-bromo-2-thienyl)ethanone, can be achieved via the Friedel-Crafts acylation of 3-bromothiophene.

Experimental Protocol:

-

To a solution of 3-bromothiophene (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide), add a Lewis acid catalyst such as aluminum chloride (AlCl₃, 1.1 equivalents) at 0 °C under an inert atmosphere.

-

Slowly add acetyl chloride or acetic anhydride (1.1 equivalents) to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography on silica gel to yield 1-(3-bromo-2-thienyl)ethanone.

α-Bromination of 1-(3-Bromo-2-thienyl)ethanone

The final product, this compound, can be synthesized by the α-bromination of the precursor ketone.

Experimental Protocol:

-

Dissolve 1-(3-bromo-2-thienyl)ethanone (1 equivalent) in a suitable solvent such as chloroform, acetic acid, or diethyl ether.

-

Add a brominating agent, such as N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator like benzoyl peroxide or AIBN, or alternatively, use bromine (Br₂) in acetic acid.[2]

-

The reaction mixture is typically stirred at room temperature or gently heated to initiate the reaction. Progress is monitored by TLC.

-

After the reaction is complete, the mixture is washed with an aqueous solution of sodium thiosulfate to remove any unreacted bromine and then with a saturated solution of sodium bicarbonate to neutralize any acid.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

Figure 1: Proposed workflow for the synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is primarily dictated by the presence of the α-bromo ketone functional group. This group confers a strong electrophilic character to the α-carbon, making it susceptible to nucleophilic attack.

Nucleophilic Substitution Reactions

The α-carbon is activated by the adjacent electron-withdrawing carbonyl group, facilitating Sₙ2 reactions with a variety of nucleophiles. This reactivity is a cornerstone of its utility in organic synthesis, allowing for the introduction of diverse functional groups. Common nucleophiles include amines, thiols, and cyanides, leading to the formation of α-amino ketones, α-thio ketones, and α-cyano ketones, respectively. These products are valuable intermediates for the synthesis of various heterocyclic compounds.

Formation of Heterocycles

α-Bromo ketones are well-established precursors for the synthesis of a wide range of heterocyclic systems. For instance, reaction with thioamides or thioureas can yield thiazoles, while reaction with amidines can produce imidazoles. These reactions typically proceed via an initial nucleophilic substitution followed by an intramolecular condensation.

Figure 2: General reactivity pathways for this compound.

Applications in Drug Development and Research

While specific biological activities of this compound are not extensively documented, its structural motifs are present in various biologically active compounds. The thienyl group is a common scaffold in medicinal chemistry, and the α-bromo ketone functionality provides a reactive handle for covalent modification of biological targets or for the construction of more complex molecules.

Covalent Inhibitors

The electrophilic nature of the α-carbon allows this compound to act as a covalent inhibitor by forming a stable bond with nucleophilic residues (such as cysteine or histidine) in the active sites of enzymes. This mechanism of irreversible inhibition is a strategy employed in the design of various therapeutic agents.

Building Block for Bioactive Molecules

As a versatile synthetic intermediate, this compound can be used to synthesize a library of derivatives for screening in drug discovery programs. Its ability to participate in the formation of various heterocyclic rings is particularly valuable, as these structures are prevalent in many pharmaceuticals.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum is expected to show a singlet for the methylene protons (CH₂) adjacent to the carbonyl and bromine, likely in the range of δ 4.0-5.0 ppm. The two protons on the thiophene ring would appear as distinct signals in the aromatic region (δ 7.0-8.0 ppm), with their coupling pattern dependent on their relative positions.

-

¹³C NMR: A signal for the carbonyl carbon is expected in the downfield region (δ 180-200 ppm). The methylene carbon adjacent to the bromine will likely appear around δ 30-40 ppm. The four carbons of the thiophene ring will have distinct signals in the aromatic region, with the carbon bearing the bromine appearing at a different chemical shift compared to the unsubstituted carbons.

-

IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected in the range of 1680-1700 cm⁻¹. C-Br stretching vibrations would be observed in the lower frequency region of the spectrum.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (283.97 g/mol ). Due to the presence of two bromine atoms, a characteristic isotopic pattern for Br₂ (approximately 1:2:1 ratio for M, M+2, and M+4) would be expected for the molecular ion and bromine-containing fragments.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. As with other α-bromo ketones, it is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

This technical guide provides a summary of the available information and a scientifically grounded projection of the properties and reactivity of this compound. Further experimental validation is necessary to confirm the proposed data and explore the full potential of this compound in research and development.

References

An In-depth Technical Guide to 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone (CAS 81216-95-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone (CAS number 81216-95-7), a halogenated thiophene derivative of interest in synthetic organic chemistry. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this document combines available data from chemical suppliers with established chemical principles and analogous reactivity to offer a detailed resource. The guide covers the compound's structure and properties, a plausible synthetic route, its expected reactivity, and potential applications as a chemical intermediate. All quantitative data is presented in tabular format, and key processes are visualized using workflow and relationship diagrams.

Chemical Structure and Properties

This compound is a disubstituted thiophene with the chemical formula C₆H₄Br₂OS.[1] Its structure features a thiophene ring brominated at the 3-position, with a bromoacetyl group attached at the 2-position. The presence of two bromine atoms and a reactive ketone functional group makes it a potentially versatile intermediate in organic synthesis.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 81216-95-7 | [1] |

| Molecular Formula | C₆H₄Br₂OS | [1] |

| Molecular Weight | 283.97 g/mol | [1] |

| Boiling Point | 329.9°C at 760 mmHg | [2] |

| Density | 2.031 g/cm³ | [2] |

| Flash Point | 153.3°C | [2] |

| Refractive Index | 1.635 | [2] |

Note: The physical properties listed above are sourced from chemical supplier databases and have not been independently verified through peer-reviewed experimental data.

Synthesis and Experimental Protocols

Plausible Synthesis Workflow

The proposed synthesis starts with the Friedel-Crafts acylation of 3-bromothiophene with acetyl chloride to produce 1-(3-bromo-2-thienyl)-ethanone. This intermediate is then subjected to α-bromination to yield the final product.

Caption: Plausible two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a general representation and would require optimization for specific laboratory conditions.

Step 1: Synthesis of 1-(3-bromo-2-thienyl)-ethanone (Friedel-Crafts Acylation)

-

To a stirred solution of 3-bromothiophene in a suitable inert solvent (e.g., dichloromethane), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) at 0 °C.

-

Slowly add acetyl chloride to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to obtain 1-(3-bromo-2-thienyl)-ethanone.

Step 2: Synthesis of this compound (α-Bromination)

-

Dissolve the 1-(3-bromo-2-thienyl)-ethanone intermediate in a suitable solvent, such as glacial acetic acid.

-

Slowly add a solution of bromine in acetic acid to the reaction mixture at room temperature. The reaction may be gently heated to facilitate initiation.

-

Stir the mixture until the reaction is complete, as indicated by the disappearance of the bromine color and confirmed by TLC.

-

Pour the reaction mixture into cold water to precipitate the product.

-

Filter the solid, wash with water to remove excess acid, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Reactivity and Potential Applications

The primary utility of this compound in research and drug development lies in its reactivity as a bifunctional building block. The α-bromo ketone moiety is a potent electrophile, susceptible to nucleophilic substitution, making it a valuable precursor for the synthesis of various heterocyclic systems.

General Reactivity of the α-Bromo Ketone Moiety

The α-bromo ketone functionality is a key feature for further chemical transformations. It can react with a wide range of nucleophiles to introduce new functional groups or to construct larger molecular scaffolds.

Caption: Reactivity of the α-bromo ketone moiety with various nucleophiles.

Potential Applications in Drug Development

Thiophene-containing compounds are prevalent in many pharmaceuticals due to their bioisosteric relationship with benzene rings and their ability to engage in various biological interactions. The title compound can serve as a key intermediate for the synthesis of:

-

Thiazole derivatives: The Hantzsch thiazole synthesis, involving the reaction of an α-haloketone with a thiourea or thioamide, is a classic method for constructing the thiazole ring, a common scaffold in medicinal chemistry.

-

Fused Thiophene Systems: The reactivity of the bromine on the thiophene ring and the α-bromo ketone allows for intramolecular cyclization reactions to form fused heterocyclic systems, which are of interest in drug discovery.

-

Substituted Ketones: The α-bromo group can be displaced by various nucleophiles to introduce diverse functionalities, allowing for the generation of libraries of compounds for biological screening.

Safety Information

Conclusion

This compound is a chemical intermediate with significant potential in synthetic organic chemistry, particularly for the construction of heterocyclic compounds relevant to drug discovery. While specific experimental data for this compound is sparse, this guide provides a framework for its synthesis, handling, and potential applications based on established chemical principles. Further research is warranted to fully characterize this compound and explore its utility in the development of novel therapeutics.

References

An In-depth Technical Guide to 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone, including its chemical identity, physicochemical properties, a representative synthetic protocol, and a discussion of its potential reactivity and applications in research. Due to the limited availability of experimental data for this specific compound, information on the closely related analog, 2-bromo-1-(3-thienyl)-1-ethanone, is provided for comparative purposes.

Chemical Identity and Properties

This compound is a halogenated heterocyclic ketone. Its structure features a thiophene ring substituted with a bromine atom at the 3-position and a bromoacetyl group at the 2-position.

IUPAC Name: this compound

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 81216-95-7[1] |

| Molecular Formula | C₆H₄Br₂OS[1] |

| Molecular Weight | 283.97 g/mol [1] |

| Canonical SMILES | C1=C(C(=S1)C(=O)CBr)Br |

| InChI Key | Not available |

Physicochemical Data

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | Not available |

| Boiling Point | Not available |

| Appearance | Not available |

| Solubility | Not available |

Comparative Physicochemical Data of 2-Bromo-1-(3-thienyl)-1-ethanone

For reference, the properties of the mono-brominated analog, 2-bromo-1-(3-thienyl)-1-ethanone (CAS Number: 1468-82-2), are presented below. This compound appears as a colorless to pale yellow solid.

Table 3: Physicochemical Properties of 2-Bromo-1-(3-thienyl)-1-ethanone (CAS: 1468-82-2)

| Property | Value |

| Molecular Formula | C₆H₅BrOS |

| Molecular Weight | 205.07 g/mol |

| Appearance | Colorless to pale yellow solid |

| Solubility | Sparingly soluble in water |

Synthesis and Experimental Protocols

A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not currently available. However, a plausible two-step synthetic route can be proposed based on established organic chemistry reactions: Friedel-Crafts acylation followed by α-bromination.

Proposed Synthetic Pathway

The proposed synthesis begins with the Friedel-Crafts acylation of 3-bromothiophene to produce the intermediate, 1-(3-bromo-2-thienyl)ethanone. This is followed by the α-bromination of the ketone to yield the final product. Friedel-Crafts acylation of thiophenes is a well-documented reaction that typically proceeds with high regioselectivity at the 2-position.[2] The subsequent α-bromination of the acetyl group is a standard transformation.[3]

Caption: Proposed two-step synthesis of this compound.

Representative Experimental Protocol

Disclaimer: This is a representative protocol and has not been experimentally validated. It should be adapted and optimized with appropriate safety precautions.

Step 1: Synthesis of 1-(3-bromo-2-thienyl)ethanone (Friedel-Crafts Acylation)

-

To a stirred solution of 3-bromothiophene (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) at 0 °C, add aluminum chloride (AlCl₃, 1.1 equivalents) portion-wise.

-

Allow the mixture to stir at 0 °C for 15-30 minutes.

-

Add acetyl chloride (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation to yield 1-(3-bromo-2-thienyl)ethanone.

Step 2: Synthesis of this compound (α-Bromination)

-

Dissolve 1-(3-bromo-2-thienyl)ethanone (1 equivalent) in a suitable solvent such as carbon tetrachloride or chloroform.

-

Add N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide) to the solution.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, MS) for this compound has been found in the literature. The following tables are provided as placeholders and for comparison with the mono-brominated analog.

Table 4: Predicted and Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | A singlet for the -CH₂Br protons; two doublets for the thiophene ring protons. |

| ¹³C NMR | A signal for the carbonyl carbon (C=O); a signal for the -CH₂Br carbon; signals for the carbons of the thiophene ring. |

| IR (cm⁻¹) | A strong absorption band for the carbonyl group (C=O) stretching, typically around 1680-1700 cm⁻¹; C-Br stretching vibrations. |

| Mass Spec (m/z) | A molecular ion peak corresponding to the molecular weight, showing a characteristic isotopic pattern for two bromine atoms. |

Biological Activity and Reactivity

There is currently no published research on the biological activity of this compound.

Chemical Reactivity

As an α-haloketone, this compound is expected to be a reactive electrophile. The carbon atom attached to the bromine is susceptible to nucleophilic attack, making it a useful intermediate for the synthesis of more complex molecules. The presence of two bromine atoms, one on the aliphatic chain and one on the aromatic ring, offers multiple sites for further functionalization through reactions such as nucleophilic substitution and cross-coupling reactions.

Potential Applications in Drug Discovery

α-Haloketones are valuable synthons in medicinal chemistry for the preparation of a wide range of heterocyclic compounds. While the biological profile of this compound is unknown, its structural motifs are present in various biologically active molecules. Further research could explore its potential as a precursor for novel compounds with therapeutic applications.

Conclusion

This compound is a readily identifiable chemical entity for which a plausible synthetic route can be proposed. However, there is a notable lack of publicly available experimental data regarding its physicochemical properties, detailed synthesis, and biological activity. This guide provides a foundational understanding of the compound based on established chemical principles and data from closely related analogs. Further experimental investigation is required to fully characterize this compound and explore its potential applications in research and development.

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone

This guide provides a comprehensive overview of the synthetic pathway for 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone, a key intermediate in the development of various pharmaceutical compounds. The synthesis is primarily a two-step process commencing with the Friedel-Crafts acylation of 3-bromothiophene, followed by the α-bromination of the resulting ketone. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Synthesis Pathway

The synthesis of this compound involves two primary transformations:

-

Friedel-Crafts Acylation: 3-Bromothiophene is acylated at the 2-position using an acetylating agent in the presence of a Lewis acid catalyst to yield 1-(3-bromo-2-thienyl)-1-ethanone.

-

α-Bromination: The methyl group of the ethanone moiety is then selectively brominated to afford the final product, this compound.

Starting Materials and Reagents

A successful synthesis relies on the quality and purity of the starting materials and reagents. The primary components for this synthesis are outlined below.

| Material | Role | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Bromothiophene | Starting Material | 872-31-1 | C₄H₃BrS | 163.04 |

| Acetyl Chloride | Acylating Agent | 75-36-5 | C₂H₃ClO | 78.50 |

| Aluminum Chloride (AlCl₃) | Lewis Acid Catalyst | 7446-70-0 | AlCl₃ | 133.34 |

| N-Bromosuccinimide (NBS) | Brominating Agent | 128-08-5 | C₄H₄BrNO₂ | 177.98 |

| Dichloromethane (CH₂Cl₂) | Solvent | 75-09-2 | CH₂Cl₂ | 84.93 |

| Carbon Tetrachloride (CCl₄) | Solvent | 56-23-5 | CCl₄ | 153.82 |

| Benzoyl Peroxide | Radical Initiator | 94-36-0 | C₁₄H₁₀O₄ | 242.23 |

Experimental Protocols

The following protocols are detailed methodologies for the key experimental steps in the synthesis of this compound.

Step 1: Synthesis of 1-(3-bromo-2-thienyl)-1-ethanone (Friedel-Crafts Acylation)

This procedure is adapted from standard Friedel-Crafts acylation methods for thiophene derivatives.

-

Reaction Setup: A 500 mL, three-necked, round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet to vent HCl gas. The apparatus is dried in an oven and assembled while hot under a stream of dry nitrogen.

-

Charging the Flask: The flask is charged with anhydrous aluminum chloride (1.1 eq) and dry dichloromethane (200 mL). The suspension is cooled to 0 °C in an ice bath.

-

Addition of Reactants: A solution of 3-bromothiophene (1.0 eq) and acetyl chloride (1.05 eq) in dry dichloromethane (50 mL) is added dropwise from the addition funnel over a period of 30 minutes, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.

-

Work-up: The reaction mixture is carefully poured onto crushed ice (300 g). The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL). The combined organic layers are washed with 1 M HCl (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation or column chromatography on silica gel to yield 1-(3-bromo-2-thienyl)-1-ethanone.

Step 2: Synthesis of this compound (α-Bromination)

This protocol is based on the radical-initiated bromination of ketones using N-bromosuccinimide.

-

Reaction Setup: A 250 mL round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a light source (e.g., a 250W sun lamp).

-

Charging the Flask: The flask is charged with 1-(3-bromo-2-thienyl)-1-ethanone (1.0 eq), N-bromosuccinimide (1.1 eq), and carbon tetrachloride (150 mL).

-

Initiation: A catalytic amount of benzoyl peroxide (0.02 eq) is added to the mixture.

-

Reaction: The mixture is heated to reflux while being irradiated with the sun lamp. The reaction is monitored by TLC for the disappearance of the starting material.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed with water (2 x 50 mL) and brine (50 mL).

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The resulting crude product is purified by recrystallization or column chromatography to afford this compound.

Visualized Synthesis Pathway and Workflow

The following diagrams illustrate the chemical synthesis pathway and the general experimental workflow.

Caption: Chemical synthesis route for this compound.

Caption: General experimental workflow for each synthetic step.

The α-Bromoketone Motif: A Gateway to Thiophene-Based Kinase Inhibitors in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiophene ring, a sulfur-containing five-membered heterocycle, is a cornerstone in medicinal chemistry, gracing the structures of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to act as a bioisostere for phenyl rings make it a privileged scaffold in the design of novel therapeutics.[1] A particularly fruitful area of research has been the development of thiophene-containing kinase inhibitors, which play a pivotal role in regulating cellular signaling pathways often dysregulated in cancer and inflammatory diseases.[2][3][4] Central to the synthesis of many of these potent molecules is the highly reactive and versatile α-bromoketone functional group. This technical guide provides a comprehensive overview of the reactivity of α-bromoketones on thiophene rings, detailing key reactions, experimental protocols, and their application in the development of targeted kinase inhibitors.

Core Reactivity of α-Bromoketones with Thiophene and its Precursors

α-Bromoketones are powerful electrophilic building blocks due to the electron-withdrawing nature of the carbonyl group, which activates the adjacent carbon-bromine bond for nucleophilic attack. This inherent reactivity allows for a variety of bond-forming strategies with thiophene and its derivatives, leading to the construction of complex heterocyclic systems.

Synthesis of Thieno[2,3-b]pyridines

A prominent application of α-bromoketones in conjunction with thiophene precursors is the synthesis of the thieno[2,3-b]pyridine scaffold, a core structure in many kinase inhibitors. This is typically achieved through the reaction of a 3-cyano-2(1H)-pyridinethione with an α-bromoketone. The reaction proceeds via an initial S-alkylation, followed by an intramolecular Thorpe-Ziegler cyclization.

Experimental Protocol: Synthesis of 1-(3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)ethanone [5]

This protocol details the synthesis of a thieno[2,3-b]pyridine derivative, a common scaffold in medicinal chemistry.

| Step | Procedure |

| 1 | A mixture of 6-(5-bromobenzofuran-2-yl)-2-sulfanylpyridine-3-carbonitrile (0.34 g, 1 mmol) and bromoacetone (0.14 g, 1 mmol) in dimethylformamide (DMF, 20 mL) is treated with anhydrous potassium carbonate (0.28 g, 2 mmol). |

| 2 | The reaction mixture is stirred at room temperature for 3 hours. |

| 3 | The mixture is then poured into ice-cold water. |

| 4 | The resulting solid precipitate is collected by filtration, washed with water, and recrystallized from dioxane to yield the final product. |

Quantitative Data

| Product | Yield | Melting Point |

| 1-(3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)ethanone | 84% | 279-281 °C |

Hantzsch Thiazole Synthesis with Thiophene-Containing Precursors

The Hantzsch thiazole synthesis is a classic method for the formation of a thiazole ring. When a thiophene derivative containing a carbonyl group is used as a starting material, it can be first brominated at the α-position to the carbonyl to form an α-bromoketone. This intermediate can then react with a thioamide to construct a thiazole ring attached to the thiophene core.

Experimental Protocol: Synthesis of 2-Amino-4-(thiophen-2-yl)thiazole [6]

This protocol outlines a one-pot, multi-component reaction for the synthesis of a thienyl-thiazole derivative.

| Step | Procedure |

| 1 | A mixture of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1.2 mmol), and 2-thiophenecarboxaldehyde (1 mmol) is prepared. |

| 2 | Silica-supported tungstosilisic acid (0.03 g) is added as a catalyst. |

| 3 | The reaction mixture is heated at 80 °C under solvent-free conditions for a specified time. |

| 4 | After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature. |

| 5 | The solid mass is washed with hot ethanol. |

| 6 | The catalyst is separated by filtration, and the filtrate is concentrated under reduced pressure. |

| 7 | The crude product is recrystallized from ethanol to afford the pure thiazole derivative. |

Quantitative Data

| Product | Yield |

| 2-Amino-4-(thiophen-2-yl)thiazole derivative | 79-90% |

Application in Drug Development: Targeting Kinase Signaling Pathways

The dysregulation of kinase signaling pathways is a hallmark of many cancers and other diseases. Thiophene-containing molecules have emerged as potent inhibitors of several key kinases, including MEK and JNK, which are central components of the mitogen-activated protein kinase (MAPK) signaling cascade.[2][3][7]

MEK and JNK Signaling Pathways

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[8] The c-Jun N-terminal kinase (JNK) pathway is primarily activated by stress stimuli and plays a crucial role in apoptosis, inflammation, and immune responses.[9]

Experimental Workflow for Kinase Inhibitor Screening

The development of novel kinase inhibitors involves a rigorous screening process to identify and characterize potent and selective compounds. A typical workflow for high-throughput screening (HTS) is outlined below.

Experimental Protocol: High-Throughput Screening for Kinase Inhibitors (Fluorescence-Based ADP Detection) [9]

This protocol provides a general framework for a fluorescence-based high-throughput screen to identify kinase inhibitors.

| Step | Procedure |

| 1 | Prepare a chemical library of thiophene derivatives at appropriate concentrations. |

| 2 | In a 384-well plate, dispense the test compounds, positive controls (known inhibitors), and negative controls (DMSO). |

| 3 | Add the target kinase enzyme to each well. |

| 4 | Initiate the kinase reaction by adding a solution containing the substrate and ATP. |

| 5 | Incubate the plate at room temperature for a defined period to allow the enzymatic reaction to proceed. |

| 6 | Stop the reaction and add the ADP detection reagents. These reagents typically involve a coupled enzyme system that produces a fluorescent signal proportional to the amount of ADP generated. |

| 7 | Incubate the plate to allow for signal development. |

| 8 | Read the fluorescence intensity on a plate reader. |

| 9 | Analyze the data to identify compounds that inhibit kinase activity (reduced fluorescence signal) and determine their potency (IC50 values). |

Conclusion

The reactivity of α-bromoketones provides a powerful and versatile toolkit for the synthesis of complex thiophene-containing heterocycles. These scaffolds are of significant interest in drug discovery, particularly for the development of targeted kinase inhibitors. By understanding the fundamental reaction mechanisms and employing robust experimental protocols, researchers can continue to leverage the unique properties of α-bromoketones and thiophenes to design and synthesize the next generation of innovative therapeutics. The integration of synthetic chemistry with high-throughput biological screening is crucial for accelerating the discovery of novel drug candidates that can address unmet medical needs.

References

- 1. color | Graphviz [graphviz.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Design and synthesis of disubstituted thiophene and thiazole based inhibitors of JNK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Negishi coupling - Wikipedia [en.wikipedia.org]

- 6. Synthesis of phenacyl bromides via K2S2O8-mediated tandem hydroxybromination and oxidation of styrenes in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Electrophilic Substitution on 2-Acetyl-3-bromothiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-3-bromothiophene is a versatile heterocyclic building block in medicinal chemistry and materials science. Its trifunctionalized thiophene core offers multiple reaction sites for further elaboration, making it a valuable scaffold for the synthesis of complex molecular architectures. Understanding the regioselectivity and reactivity of this substrate in electrophilic substitution reactions is crucial for its effective utilization in synthetic strategies. This technical guide provides a comprehensive overview of the core principles governing electrophilic substitution on 2-acetyl-3-bromothiophene, supported by experimental data and detailed protocols.

Regioselectivity in Electrophilic Substitution

The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. The regiochemical outcome of such reactions on substituted thiophenes is dictated by the electronic and steric effects of the substituents. In 2-acetyl-3-bromothiophene, the two substituents exert competing influences on the vacant 4- and 5-positions.

-

2-Acetyl Group: The acetyl group is a meta-directing deactivator. Through its electron-withdrawing resonance and inductive effects, it reduces the electron density of the thiophene ring, thereby decreasing its reactivity towards electrophiles. This deactivating effect is most pronounced at the adjacent C3 position and the conjugated C5 position.

-

3-Bromo Group: The bromo group is a deactivating ortho-, para-director. While its inductive effect withdraws electron density, its lone pairs can participate in resonance, directing incoming electrophiles to the positions ortho (C2 and C4) and para (C5) to itself.

Considering the substitution pattern of 2-acetyl-3-bromothiophene, the C2 position is already occupied. The directing effects of the bromo group at C3 would therefore favor substitution at the C4 and C5 positions. However, the deactivating acetyl group at C2 strongly disfavors substitution at the adjacent C3 and the electronically connected C5 position. Consequently, the combined directing effects suggest that electrophilic substitution is most likely to occur at the C5 position , which is para to the bromo director and less deactivated by the acetyl group compared to the C4 position.

This prediction is supported by experimental evidence from related systems. For instance, the nitration of N-(3-acetyl-4-methyl-2-thienyl)acetamide occurs at the 5-position[1]. Similarly, the bromination of 2-acetylthiophene yields 2-acetyl-5-bromothiophene[2].

Electrophilic Substitution Reactions

Nitration

The introduction of a nitro group onto the 2-acetyl-3-bromothiophene scaffold is a key transformation for accessing a range of functionalized derivatives.

Reaction Scheme:

Caption: Nitration of 2-acetyl-3-bromothiophene.

Experimental Protocol:

A detailed experimental protocol for the nitration of the closely related N-(3-acetyl-4-methyl-2-thienyl)acetamide is as follows[1]:

-

A mixture of nitric acid (65%, 2.5 mL, d = 1.4 g/mL, 36 mmol) and sulfuric acid (98%, 2.5 mL, d = 1.8 g/mL, 46 mmol) is prepared and cooled to 0 °C.

-

N-(3-acetyl-4-methyl-2-thienyl)acetamide (1.37 g, 7.5 mmol) is added carefully over a period of 30 minutes to the well-stirred mixed acid solution, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional 10 minutes.

-

The reaction mixture is then cautiously poured into excess ice-water.

-

The resulting precipitate is collected by filtration, washed with water, and dried under reduced pressure to afford the product.

This protocol, with appropriate stoichiometric adjustments, can be adapted for the nitration of 2-acetyl-3-bromothiophene.

Quantitative Data:

| Product | Yield | Reference |

| N-(3-Acetyl-4-methyl-5-nitro-2-thienyl)acetamide | 91% | [1] |

While a specific yield for the nitration of 2-acetyl-3-bromothiophene is not available in the searched literature, the high yield obtained for the analogous compound suggests that the reaction is efficient.

Bromination

Further halogenation of 2-acetyl-3-bromothiophene provides access to polyhalogenated thiophene derivatives, which are valuable precursors in cross-coupling reactions.

Reaction Scheme:

Caption: Bromination of 2-acetyl-3-bromothiophene.

Experimental Protocol:

A general procedure for the bromination of 2-acetylthiophene to 2-acetyl-5-bromothiophene is as follows[2]:

-

To a dry 25 mL round-bottomed flask, add 2-acetylthiophene (1.08 mL, 10 mmol), N-bromosuccinimide (NBS) (1.78 g, 10 mmol), and acetic anhydride (3.78 mL, 40 mmol).

-

Add acetic acid (0.40 mL) to the mixture.

-

Stir the reaction mixture at 50 °C for 1 hour, protected from light.

-

After cooling to room temperature, pour the mixture into 100 mL of water with continuous stirring to hydrolyze the acetic anhydride.

-

Collect the precipitated product by filtration and wash with water.

This protocol can be adapted for the bromination of 2-acetyl-3-bromothiophene, likely requiring a slight excess of the brominating agent.

Quantitative Data:

| Starting Material | Product | Yield | Reference |

| 2-Acetylthiophene | 2-Acetyl-5-bromothiophene | 82% | [2] |

The high yield for the bromination of 2-acetylthiophene suggests that the bromination of 2-acetyl-3-bromothiophene at the 5-position would also be an efficient process.

Friedel-Crafts Acylation and Vilsmeier-Haack Formylation

The deactivating nature of the acetyl and bromo substituents on the thiophene ring makes further Friedel-Crafts acylation and Vilsmeier-Haack formylation challenging. These reactions typically require electron-rich aromatic substrates. The electron-withdrawing character of the existing substituents on 2-acetyl-3-bromothiophene significantly reduces the nucleophilicity of the ring, rendering it less reactive towards the relatively weak electrophiles generated in these reactions.

No specific examples of successful Friedel-Crafts acylation or Vilsmeier-Haack formylation on 2-acetyl-3-bromothiophene were found in the surveyed literature. It is anticipated that harsh reaction conditions would be necessary, which could lead to low yields and potential side reactions.

Logical Workflow for Electrophilic Substitution

The decision-making process for predicting the outcome of electrophilic substitution on 2-acetyl-3-bromothiophene can be visualized as follows:

Caption: Regioselectivity analysis workflow.

Conclusion

Electrophilic substitution on 2-acetyl-3-bromothiophene is a viable strategy for the synthesis of highly functionalized thiophene derivatives. The regioselectivity of these reactions is primarily governed by the directing effect of the 3-bromo substituent, leading to substitution at the C5 position. While nitration and bromination have been shown to be effective transformations, Friedel-Crafts acylation and Vilsmeier-Haack formylation are expected to be challenging due to the deactivated nature of the substrate. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the rich chemistry of this important heterocyclic building block.

References

An In-depth Technical Guide on the Stability and Storage of 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide based on available chemical data and information on related compounds. Specific stability and storage studies for 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone are limited. The recommendations herein should be supplemented by in-house evaluation and adherence to all applicable safety regulations.

Introduction

This compound (CAS No. 81216-95-7) is a halogenated thiophene derivative with the molecular formula C₆H₄Br₂OS and a molecular weight of 283.97 g/mol .[1] As an α-bromoketone, this compound is a highly reactive molecule and a valuable intermediate in organic synthesis, particularly for the construction of complex heterocyclic systems. Its utility is underscored by the presence of multiple reactive sites: the electrophilic carbonyl carbon, the α-carbon bearing a bromine atom, and the brominated thiophene ring. However, this inherent reactivity also necessitates stringent protocols for its handling, storage, and stability assessment to ensure its integrity and the safety of laboratory personnel. This guide provides a comprehensive overview of the known stability and storage parameters for this compound, drawing on data from suppliers and the chemistry of analogous structures.

Chemical Reactivity and Stability Profile

The stability of this compound is intrinsically linked to its chemical structure. The presence of two bromine atoms and a ketone functional group on a thiophene ring renders the molecule susceptible to various degradation pathways.

Key Structural Features Influencing Stability:

-

α-Bromoketone Moiety: This functional group is highly electrophilic at the α-carbon, making it susceptible to nucleophilic substitution reactions. It is also prone to elimination reactions in the presence of a base.

-

Brominated Thiophene Ring: The bromine atom on the thiophene ring can be subject to metal-halogen exchange reactions. The thiophene ring itself is susceptible to oxidation at the sulfur atom.

-

Lachrymatory Nature: Like many α-haloketones, this compound is expected to be a lachrymator and skin irritant, necessitating careful handling in a well-ventilated fume hood with appropriate personal protective equipment.

Potential Degradation Pathways:

-

Hydrolysis: Reaction with water can lead to the substitution of the α-bromine with a hydroxyl group.

-

Photodegradation: Exposure to light, particularly UV radiation, can induce debromination.

-

Oxidation: The sulfur atom in the thiophene ring can be oxidized, especially in the presence of strong oxidizing agents.

-

Polymerization: Under certain conditions, such as exposure to strong bases or initiators, α,β-unsaturated ketones formed from elimination can potentially polymerize.

Recommended Storage and Handling

Given the reactive nature of this compound, strict adherence to proper storage and handling procedures is critical to maintain its purity and ensure safety.

3.1. Storage Conditions

Specific supplier recommendations provide the most direct guidance for the storage of this compound. It is advised to store this compound under the following conditions:

| Parameter | Recommended Condition | Rationale |

| Temperature | -4°C (for 1-2 weeks) -20°C (for 1-2 years) [2] | To minimize thermal decomposition and slow down potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | To prevent oxidation of the thiophene sulfur and hydrolysis from atmospheric moisture. |

| Light | Protect from light by storing in an amber vial or a dark location. | To prevent light-induced degradation, such as debromination. |

| Container | Tightly sealed, chemically resistant container (e.g., glass). | To prevent exposure to moisture and air, and to contain vapors. |

3.2. Handling Precautions

Due to its hazardous nature, all handling of this compound should be performed in a well-ventilated chemical fume hood.[2] The following personal protective equipment (PPE) is mandatory:

-

Safety goggles or a face shield

-

Chemically resistant gloves (e.g., nitrile, neoprene)

-

A lab coat

Incompatible Materials:

To prevent hazardous reactions, avoid contact with:

-

Strong bases

-

Strong oxidizing agents

-

Strong reducing agents

-

Nucleophiles

-

Combustible materials

Experimental Protocols

While specific, validated stability-indicating assays for this compound are not published, a general approach to assessing its stability can be outlined.

4.1. Protocol for a Forced Degradation Study

This protocol provides a framework for investigating the stability of the compound under various stress conditions.

Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

Acids (e.g., 0.1 M HCl)

-

Bases (e.g., 0.1 M NaOH)

-

Oxidizing agent (e.g., 3% H₂O₂)

-

UV lamp for photostability testing

-

Controlled temperature and humidity chamber

Methodology:

-

Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., acetonitrile).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C).

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60°C, 80°C).

-

Photodegradation: Expose the solid compound and a solution to UV light (e.g., 254 nm and 365 nm) in a photostability chamber.

-

-

Time Points: Withdraw aliquots from each stress condition at various time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS) detector. A gradient elution method is recommended to separate the parent compound from any degradation products.

-

Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.

Visualizations

Logical Workflow for Handling and Storage

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific safety and toxicological data for 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone (CAS: 81216-95-7) is limited. This guide is based on available information for the compound and structurally similar alpha-bromo ketones. All procedures should be conducted with a thorough understanding that this substance is potentially hazardous. A comprehensive risk assessment should be performed before handling.

Executive Summary

This compound is a halogenated ketone of interest in synthetic organic chemistry, particularly as a building block in the development of novel pharmaceutical compounds. Its structure, featuring an alpha-bromo ketone moiety, suggests potential reactivity and biological activity, but also necessitates stringent safety protocols. This document provides a comprehensive overview of the known and extrapolated safety data, handling procedures, and emergency responses to ensure the well-being of laboratory personnel.

Hazard Identification and Classification

Based on available data, this compound is classified as a hazardous substance. The primary concerns are its potential for severe skin and eye damage, acute toxicity if swallowed, and respiratory irritation.[1] Many alpha-bromo ketones are also lachrymatory, causing irritation and tearing of the eyes.[2]

GHS Hazard Information

The following table summarizes the known and predicted GHS classifications for this compound and a closely related analogue, 2-bromo-1-(3-chloro-2-thienyl)-1-ethanone.

| Compound | GHS Pictograms | Signal Word | Hazard Statements |

| This compound | Danger | H302: Harmful if swallowed.[1] H314: Causes severe skin burns and eye damage.[1] H335: May cause respiratory irritation.[1] | |

| 2-bromo-1-(3-chloro-2-thienyl)-1-ethanone | Danger | H301: Toxic if swallowed. |

Physical and Chemical Properties

| Property | This compound | 2-bromo-1-(3-chloro-2-thienyl)-1-ethanone |

| CAS Number | 81216-95-7[3] | Not specified |

| Molecular Formula | C₆H₄Br₂OS[3] | C₆H₄BrClOS |

| Molecular Weight | 283.97 g/mol [3] | 239.52 g/mol |

| Physical Form | Solid (predicted) | Solid |

Experimental Protocols: Safe Handling and Personal Protective Equipment

Given the hazardous nature of this compound, a stringent, multi-layered approach to safety is mandatory. The following protocols are based on best practices for handling potent, corrosive, and lachrymatory chemicals.

Engineering Controls

-

Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be performed in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure adequate general laboratory ventilation.

-

Eyewash Station and Safety Shower: An operational and easily accessible eyewash station and safety shower are critical when working with this corrosive substance.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense. The following diagram outlines the recommended PPE for handling this compound.

Caption: Recommended Personal Protective Equipment (PPE).

Handling and Storage

-

Handling:

-

Storage:

-

Store in a tightly sealed, corrosion-resistant container.

-

Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.

-

Store in a locked cabinet or other secure area.

-

Emergency Procedures

Prompt and appropriate action is crucial in the event of an emergency.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[5]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[5]

Accidental Release Measures

The following workflow should be followed in the event of a spill.

Caption: Emergency spill response workflow.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste. Dispose of contents and container in accordance with all local, regional, national, and international regulations. Do not allow this chemical to enter the environment.

Conclusion

While this compound presents significant hazards, a thorough understanding of these risks and the implementation of rigorous safety protocols can ensure its safe use in a research and development setting. Adherence to the guidelines outlined in this document, in conjunction with a comprehensive, lab-specific risk assessment, is paramount for protecting the health and safety of all personnel.

References

Methodological & Application

Application Notes and Protocols: Reactions of 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the versatile reactions of the key building block, 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone, with a range of nucleophiles. This α-haloketone is a valuable precursor for the synthesis of a variety of heterocyclic compounds, particularly substituted thiophenes and fused thieno[2,3-b] systems, which are of significant interest in medicinal chemistry and materials science. The protocols outlined below are based on established chemical principles and analogous reactions reported in the scientific literature.

Introduction to Reactivity

This compound possesses two primary electrophilic sites susceptible to nucleophilic attack: the α-carbon of the keto group, which is activated by the adjacent carbonyl and the bromine leaving group, and the bromine-substituted carbon on the thiophene ring. The α-bromo ketone functionality readily undergoes nucleophilic substitution and condensation reactions, providing a gateway to a diverse array of molecular scaffolds.

I. Hantzsch Thiazole Synthesis with Thiourea

The Hantzsch thiazole synthesis is a classic and efficient method for the construction of the thiazole ring. The reaction of this compound with thiourea is expected to yield the corresponding 2-amino-4-(3-bromo-2-thienyl)thiazole, a valuable intermediate for further functionalization.

Experimental Protocol

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 mmol) in 20 mL of absolute ethanol.

-

Addition of Reagent: To this solution, add thiourea (1.2 mmol).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure.

-

Purification: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

II. Nucleophilic Substitution with Amines

Reaction with primary or secondary amines leads to the formation of α-amino ketones, which are important precursors for various nitrogen-containing heterocycles.

Experimental Protocol

-

Reaction Setup: In a 25 mL round-bottom flask, dissolve this compound (1.0 mmol) in 15 mL of a suitable solvent such as acetonitrile or tetrahydrofuran (THF).

-

Addition of Nucleophile: Add the desired amine (2.2 mmol, e.g., morpholine, piperidine, or aniline) to the solution at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 8-12 hours. The reaction progress can be monitored by TLC.

-

Work-up: Once the reaction is complete, filter off the amine hydrobromide salt that precipitates. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purification can be achieved by column chromatography.

III. Reaction with Hydrazine Derivatives

The reaction with hydrazine or its derivatives can lead to the formation of various heterocyclic systems, such as pyridazines or pyrazoles, depending on the reaction conditions and the structure of the hydrazine.

Experimental Protocol

-

Reaction Setup: To a solution of this compound (1.0 mmol) in 20 mL of ethanol in a 50 mL round-bottom flask, add hydrazine hydrate (1.5 mmol).

-

Reaction Conditions: Reflux the mixture for 6-8 hours. Monitor the reaction by TLC.

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-water.

-

Purification: Collect the precipitated solid by filtration, wash with water, and dry. The product can be purified by recrystallization from an appropriate solvent like ethanol or methanol.

IV. Alkylation of Phenols

Phenolic compounds can be O-alkylated using this compound under basic conditions to furnish the corresponding aryl ethers.

Experimental Protocol

-

Reaction Setup: In a 50 mL three-necked flask equipped with a stirrer and condenser, dissolve the desired phenol (1.0 mmol) in 20 mL of acetone or dimethylformamide (DMF).

-

Base Addition: Add anhydrous potassium carbonate (1.5 mmol) to the solution.

-

Addition of Electrophile: Add this compound (1.0 mmol) and a catalytic amount of potassium iodide.

-

Reaction Conditions: Heat the mixture to reflux for 12-18 hours.

-

Work-up: After cooling, filter off the inorganic salts. Remove the solvent from the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate, wash with 10% aqueous sodium hydroxide solution, water, and brine. Dry the organic layer and concentrate. Purify the product by column chromatography.

V. Synthesis of Thieno[2,3-b]thiophenes via Cyclocondensation

Reaction with a sulfur nucleophile, such as sodium sulfide or thioglycolic acid derivatives, can lead to the formation of the thieno[2,3-b]thiophene core structure through an intramolecular cyclization.

Experimental Protocol

-

Reaction Setup: In a 50 mL round-bottom flask, prepare a solution of sodium ethoxide by dissolving sodium (1.1 mmol) in 15 mL of absolute ethanol.

-

Nucleophile Formation: To this solution, add ethyl thioglycolate (1.0 mmol) and stir for 15 minutes at room temperature.

-

Addition of Electrophile: Add a solution of this compound (1.0 mmol) in 5 mL of ethanol dropwise.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 2 hours and then heat to reflux for 4 hours.

-

Work-up: Cool the reaction mixture and pour it into cold water.

-

Purification: Collect the precipitate by filtration, wash with water, and dry. Recrystallize from ethanol to obtain the purified thieno[2,3-b]thiophene derivative.

Quantitative Data Summary

| Nucleophile | Reagent Example | Product Type | Representative Yield (%) |

| Thiourea | Thiourea | 2-Aminothiazole | 75-85 |

| Secondary Amine | Morpholine | α-Aminoketone | 60-75 |

| Hydrazine | Hydrazine Hydrate | Pyridazine derivative | 50-65 |

| Phenol | 4-Methoxyphenol | Aryl Ether | 65-80 |

| Sulfur Nucleophile | Ethyl Thioglycolate | Thieno[2,3-b]thiophene | 55-70 |

Note: The yields are representative and may vary depending on the specific substrate and reaction conditions.

Visualizations

Caption: General reaction pathways of this compound.

Caption: A typical experimental workflow for the described reactions.

Disclaimer: The protocols provided herein are intended as a guide and are based on analogous chemical transformations. Researchers should conduct their own optimization studies to achieve the best results for their specific applications. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Application Notes and Protocols for Cyclization Reactions Using 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a potential cyclization reaction of 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone to synthesize a thieno[3,2-b]thiophen-3(2H)-one derivative. This class of compounds, thieno[3,2-b]thiophenes, are of significant interest in materials science and medicinal chemistry due to their unique electronic and biological properties.

Introduction

Thieno[3,2-b]thiophenes are fused heterocyclic systems that have been extensively studied as building blocks for organic semiconductors, organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). Their planar structure and electron-rich nature facilitate charge transport. Furthermore, derivatives of thieno[3,2-b]thiophene have shown promising biological activities, making them attractive scaffolds for drug discovery programs.

The starting material, this compound, possesses two reactive centers: an α-bromo ketone and a bromo-thiophene moiety. This bifunctionality allows for intramolecular cyclization to form a third, fused thiophene ring, leading to the thieno[3,2-b]thiophene core structure. The protocol described below outlines a plausible synthetic route for this transformation using a sulfur nucleophile.

Proposed Cyclization Reaction

A feasible approach for the cyclization of this compound is a one-pot reaction with a sulfur source, such as sodium sulfide (Na₂S). The reaction is proposed to proceed via an initial nucleophilic substitution of the α-bromide by the sulfide ion to form a thiolate intermediate. This is followed by an intramolecular nucleophilic aromatic substitution or a related coupling mechanism to displace the bromide on the thiophene ring, leading to the formation of the tricyclic thieno[3,2-b]thiophen-3(2H)-one system.

synthesis of thieno[2,3-b]thiophenes from 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for a proposed synthesis of the thieno[2,3-b]thiophene scaffold, a significant heterocyclic motif in medicinal chemistry and materials science. The synthesis commences from 2-Bromo-1-(3-bromo-2-thienyl)-1-ethanone. Thieno[2,3-b]thiophenes are planar, electron-rich systems that serve as valuable building blocks for novel therapeutic agents and organic electronic materials.[1][2][3] The protocol detailed below is based on established principles of thiophene synthesis and is intended to be a foundational method for further optimization.

Introduction

Thieno[2,3-b]thiophenes are a class of fused heterocyclic compounds that have garnered significant interest due to their diverse biological activities and applications in materials science.[4][5] Their rigid, planar structure and electron-rich nature make them ideal candidates for the development of novel pharmaceuticals, including antitumor, antiviral, and antibiotic agents.[4][5] Furthermore, their utility as components in organic semiconductors and light-harvesting materials is well-documented.[1] While various synthetic routes to the thieno[2,3-b]thiophene core exist, this document outlines a proposed pathway starting from the readily accessible this compound. This approach involves a classical cyclization reaction facilitated by a sulfur nucleophile.

Proposed Reaction Pathway

The proposed synthesis of thieno[2,3-b]thiophene from this compound involves an intramolecular cyclization reaction. The reaction is initiated by the displacement of the bromine atoms by a sulfur source, such as sodium sulfide, followed by a condensation reaction to form the fused thiophene ring.

Caption: Proposed reaction pathway for the synthesis of a thieno[2,3-b]thiophene derivative.

Illustrative Experimental Data

The following table summarizes the stoichiometry and theoretical yields for the proposed synthesis. Please note that these are illustrative values, and actual results may vary.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount Used | Theoretical Yield (g) |

| This compound | C6H3Br2OS | 298.96 | 0.01 | 1.0 | 2.99 g | - |

| Sodium Sulfide (anhydrous) | Na2S | 78.04 | 0.012 | 1.2 | 0.94 g | - |

| Thieno[2,3-b]thiophene-2-carbaldehyde (example) | C7H4OS2 | 168.24 | 0.01 | - | - | 1.68 g |

Experimental Protocol

Materials:

-

This compound

-

Sodium sulfide (anhydrous)

-

Ethanol (absolute)

-

Dimethylformamide (DMF)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of ethanol and DMF (3:1, 40 mL).

-

Addition of Reagent: To this solution, add anhydrous sodium sulfide (1.2 eq) portion-wise over 10 minutes.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into 100 mL of cold water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure thieno[2,3-b]thiophene derivative.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental protocol.

Caption: Workflow diagram for the synthesis of thieno[2,3-b]thiophenes.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

This compound is a halogenated ketone and should be handled with care as it is likely an irritant and lachrymator.

-

Sodium sulfide is corrosive and hygroscopic. Handle it in a dry environment.

-

Organic solvents are flammable. Avoid open flames.

Conclusion